molecular formula C21H19ClN4OS B2652666 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide CAS No. 894048-82-9

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2652666
CAS No.: 894048-82-9
M. Wt: 410.92
InChI Key: YMJHLDCFKWTBIC-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and linked to a 3,5-dimethylbenzamide moiety via an ethyl chain. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in antimicrobial and enzyme inhibition studies. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 3,5-dimethylbenzamide moiety may influence solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-13-9-14(2)11-16(10-13)20(27)23-8-7-18-12-28-21-24-19(25-26(18)21)15-3-5-17(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJHLDCFKWTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the dimethylbenzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess potent anticancer properties. For example:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and causes cell cycle arrest. It has shown efficacy against various cancer cell lines including MCF-7 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values indicating strong anti-proliferative effects.

Antimicrobial Properties

The compound has displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MICs) : Reported MICs range from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives are noted for their antifungal properties:

  • Recent studies emphasize their effectiveness against resistant fungal strains, showcasing their potential in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is influenced by several factors:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological interaction.
  • Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study published in PubMed evaluated similar thiazolo derivatives for their anti-proliferative activity against breast and colorectal cancer cell lines. The findings indicated significant inhibition rates and highlighted the potential for further development into therapeutic agents .
Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-73.96 ± 0.21Apoptosis induction
Study BCaco-25.87 ± 0.37Cell cycle arrest

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Thiazolo-triazole vs. Triazine Derivatives

Compounds like those in (e.g., ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives) replace the thiazolo-triazole core with triazine rings. These triazine derivatives exhibit distinct electronic properties due to the electron-deficient nature of the triazine ring, which may reduce metabolic stability compared to the thiazolo-triazole system. For example, triazine-based compounds in show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas thiazolo-triazole derivatives often demonstrate enhanced potency due to improved π-π stacking interactions in enzyme binding .

Thione vs. Thiol Tautomerism

highlights 1,2,4-triazole derivatives (e.g., compounds [7–9]) that exist in equilibrium between thione and thiol tautomers. This tautomeric stability contrasts with triazole-thiols, which may exhibit reactivity toward electrophilic agents.

Substituent Effects

Halogenated Aromatic Groups

  • 4-Chlorophenyl (Target Compound): Enhances lipophilicity (logP ~3.5) and binding to cytochrome P450 enzymes.
  • 2,4-Difluorophenyl (): Fluorine atoms improve metabolic stability via reduced CYP450-mediated oxidation but may decrease binding affinity due to weaker hydrophobic interactions .

Amide Side Chains

  • 3,5-Dimethylbenzamide (Target Compound): The methyl groups at positions 3 and 5 on the benzamide moiety likely enhance steric shielding, protecting the amide bond from hydrolysis.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis methods, and its various biological activities supported by recent research findings.

Structural Characteristics

  • Chemical Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group enhances its reactivity and potential therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Thiazole Ring : Using appropriate starting materials and reagents under controlled conditions.
  • Coupling Reactions : Linking the thiazole derivative with the ethyl and benzamide functional groups.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Antimicrobial Activity

Compounds containing thiazolo[3,2-b][1,2,4]triazole structures have shown significant antimicrobial properties. Research indicates that derivatives of this structure can inhibit the growth of various bacterial and fungal strains. For instance:

  • Antibacterial Effects : Studies have demonstrated that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). For example:

CompoundIC50 (µM)Target
This compound0.84COX-2
Indomethacin18.59COX-1

This data suggests that the compound may serve as a potent anti-inflammatory agent .

Anticancer Activity

Preliminary studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation .

Case Studies and Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

  • Case Study 1 : A derivative with a similar thiazole structure demonstrated significant cytotoxicity against A-431 cancer cells with an IC50 value less than that of doxorubicin .
  • Case Study 2 : Compounds derived from thiazolo[3,2-b][1,2,4]triazole were screened for their ability to inhibit COX enzymes and showed promising results in reducing inflammation markers in animal models .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide?

The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions. For example:

  • Step 1 : Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-haloketones (common in thiazolo[3,2-b][1,2,4]triazole systems) .
  • Step 2 : Introduction of the 4-chlorophenyl group through nucleophilic substitution or coupling reactions. highlights analogous methods using substituted benzaldehydes in triazole synthesis, where refluxing with acetic acid in ethanol achieves functionalization .
  • Step 3 : Amide coupling to attach the 3,5-dimethylbenzamide moiety. A method similar to ’s benzamide synthesis involves reacting an amine intermediate (e.g., 2-aminoethyl-thiazolo-triazole) with 3,5-dimethylbenzoyl chloride in pyridine .
    Key Considerations : Optimize reaction time and solvent polarity to avoid side products like over-alkylation.

How can structural characterization be performed for this compound?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks based on substituent-induced deshielding. For example, the thiazole proton typically appears at δ 7.2–8.0 ppm, while aromatic protons in the benzamide group resonate at δ 6.5–7.5 ppm .
  • X-ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonds (e.g., N–H···N or C–H···O) critical for crystal packing, as seen in ’s analysis of similar benzamide derivatives .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) with expected [M+H]<sup>+</sup> ion matching the molecular formula.

What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols in for triazolothiadiazoles .
  • Enzyme Inhibition : Screen against targets like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging ’s findings on amide derivatives disrupting enzyme function .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing results to structurally related compounds in .

Advanced Research Questions

How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

  • Docking Studies : Model interactions with biological targets (e.g., PFOR) using software like AutoDock Vina. ’s identification of amide anions as enzyme inhibitors provides a starting hypothesis .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For instance, the electron-withdrawing 4-chlorophenyl group may enhance binding affinity compared to methoxy analogs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results.

How to resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?

  • Meta-Analysis : Compare datasets across studies (e.g., vs. 20) to identify confounding variables like assay conditions (e.g., pH, serum content) .
  • Dose-Response Reevaluation : Test the compound at varying concentrations (1 nM–100 µM) to rule out non-specific effects at high doses.
  • Target Specificity Profiling : Use kinase panels or proteome-wide screens to distinguish selective vs. promiscuous inhibitors.

What environmental fate studies are applicable to this compound?

  • Degradation Kinetics : Perform hydrolysis/photolysis experiments under controlled conditions (pH 7–9, UV light) to track half-life, referencing ’s framework for abiotic transformations .
  • Ecotoxicology : Assess effects on Daphnia magna or algae growth inhibition, aligning with OECD Test Guidelines.
  • Bioaccumulation Potential : Calculate logP (estimated ~3.5 via ChemDraw) to predict lipid membrane permeability and environmental persistence.

How to design a robust structure-based optimization strategy?

  • Fragment Replacement : Substitute the 3,5-dimethylbenzamide group with bioisosteres (e.g., 3,5-difluorophenyl) to enhance metabolic stability .
  • Scaffold Hopping : Replace the thiazolo-triazole core with triazolothiadiazoles (as in ) while retaining key pharmacophores .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, guided by ’s synthesis of prodrug-like derivatives .

What analytical challenges arise in quantifying this compound in biological matrices?

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma, optimizing recovery rates via pH adjustment.
  • LC-MS/MS : Develop a method with a C18 column (2.6 µm, 100 Å) and mobile phase of 0.1% formic acid/acetonitrile. Monitor transitions like m/z 469 → 352 (collision energy: 25 eV).
  • Matrix Effects : Validate using post-column infusion to assess ion suppression/enhancement, as per ’s protocols for benzamide quantification .

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